molecular formula C16H28N4O3 B12913515 (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate

Cat. No.: B12913515
M. Wt: 324.42 g/mol
InChI Key: QEPSQHYVGVXGKB-LBPRGKRZSA-N
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Description

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to a branched 2-methylpropyl chain. This chain is further substituted with an amino group linked to a 2-oxoethyl moiety, which connects to a 2-cyanopyrrolidine ring. The tert-butyl group enhances steric protection, while the amide and cyano functionalities may influence solubility, stability, and binding affinity.

Properties

Molecular Formula

C16H28N4O3

Molecular Weight

324.42 g/mol

IUPAC Name

tert-butyl N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]carbamate

InChI

InChI=1S/C16H28N4O3/c1-15(2,3)23-14(22)18-11-16(4,5)19-10-13(21)20-8-6-7-12(20)9-17/h12,19H,6-8,10-11H2,1-5H3,(H,18,22)/t12-/m0/s1

InChI Key

QEPSQHYVGVXGKB-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCC[C@H]1C#N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyanide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Primary amines from the reduction of the cyanide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group, a cyanopyrrolidine moiety, and a carbamate functional group, which contribute to its pharmacological properties. The molecular formula is C12H19N3O3C_{12}H_{19}N_{3}O_{3}, and it has a molecular weight of 253.3 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic development.

Neuropharmacological Research

Recent studies have indicated that compounds similar to (S)-tert-butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate may exhibit neuroprotective effects. Research highlights the importance of the tryptophan-kynurenine metabolic pathway in neurodegenerative diseases. Compounds derived from this pathway have shown promise in modulating NMDA receptors, which are critical in synaptic plasticity and cognitive function. For instance, KYNA (kynurenic acid), a metabolite of this pathway, acts as an NMDA receptor antagonist, potentially offering protective effects against excitotoxicity linked to neurodegenerative conditions .

Anti-inflammatory Activity

Compounds structurally related to (S)-tert-butyl carbamates have demonstrated significant anti-inflammatory properties. In studies involving various substituted benzamido phenylcarbamates, compounds exhibited inhibition percentages ranging from 39% to 54% against inflammation models . The potential for this compound to act similarly warrants further investigation.

Drug Design and Synthesis

The synthesis of (S)-tert-butyl carbamates has been explored for their utility in drug design. The ability to modify the structure allows for the development of novel therapeutics targeting specific biological pathways. The compound can serve as a versatile building block for creating libraries of analogs with varied biological activities .

Mechanistic Studies

Understanding the protonation sites and dissociation mechanisms of carbamates is crucial for elucidating their reactivity and stability under physiological conditions. Studies on related compounds have shown that protonation can occur at different sites depending on the solvent environment, which affects their behavior in biological systems . This knowledge is essential for predicting how this compound will interact with enzymes or receptors.

Case Studies

Study FocusFindings
NeuroprotectionCompounds similar to (S)-tert-butyl carbamate showed modulation of NMDA receptors, indicating potential neuroprotective effects against excitotoxicity linked to neurodegeneration .
Anti-inflammatory ActivityAnalogues exhibited significant inhibition of inflammatory responses in vivo, suggesting therapeutic potential for inflammatory diseases .
Drug DesignThe compound serves as a versatile scaffold for synthesizing new drugs targeting specific pathways involved in various diseases .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, while the cyanide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis compare the target compound with structurally analogous tert-butyl carbamates from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate (Target) Not provided Estimated* Estimated* tert-butyl carbamate, cyanopyrrolidine, amide, branched alkyl chain
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate 1867120-38-4 C₉H₁₉NO₃ 189.25 tert-butyl carbamate, hydroxyl, methyl
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate Not listed Not provided Not provided tert-butyl carbamate, amino, phenylpropyl
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid 868364-63-0 C₁₇H₂₅NO₄ 307.39 tert-butyl carbamate, adamantyl, hydroxyl, carboxylic acid

Key Comparative Insights:

Functional Group Diversity: The target compound features a cyanopyrrolidine group absent in the others. This moiety may enhance binding to enzymes (e.g., dipeptidyl peptidase-4 inhibitors) via hydrogen bonding or dipole interactions . (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate () has a hydroxyl group, increasing hydrophilicity compared to the target’s cyanopyrrolidine, which likely enhances lipophilicity . The phenylpropyl substituent in (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate introduces aromaticity, favoring π-π stacking interactions absent in the target compound .

Stability and Reactivity: The amide linkage in the target compound may confer greater metabolic stability than the ester or hydroxyl groups in analogs. However, the cyanopyrrolidine’s electron-withdrawing cyano group could increase susceptibility to hydrolysis under acidic conditions . The adamantyl group in (2S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid provides rigidity and hydrophobicity, contrasting with the target’s flexible pyrrolidine ring .

Limitations and Gaps in Evidence

  • No direct data on the target compound’s synthesis, bioactivity, or safety is provided in the evidence. Comparisons are inferred from structural analogs.
  • lacks CAS numbers and molecular details for some compounds, limiting quantitative analysis.

Biological Activity

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyanopyrrolidine moiety, and an amino acid derivative, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

  • Gene Regulation :
    • The compound may regulate cellular genes including c-myc and c-fos, influencing cell proliferation and survival. It has been observed to repress the promoter of p53 and sequester transcription factors like CREB3 in the cytoplasm, impacting cell cycle regulation and apoptosis pathways .
  • Inflammatory Response :
    • It targets transcription factors involved in inflammatory responses, suppressing NF-kappa-B activation while activating AP-1. This dual action suggests a potential role in modulating immune responses .
  • Lipid Metabolism :
    • The compound interacts with hepatocellular proteins involved in lipid accumulation, indicating a possible effect on metabolic pathways related to obesity and diabetes .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (S)-tert-butyl carbamate derivatives.

StudyCompoundBiological ActivityIC₅₀ Value (μM)
25aSARS-CoV 3CL protease inhibitor5.90
25bSARS-CoV 3CL protease inhibitor23.0
4aAnti-inflammatory activity (carrageenan-induced edema)54.24% inhibition

Case Studies

  • SARS-CoV Protease Inhibition :
    • A study demonstrated that similar carbamate derivatives exhibited significant inhibition of the SARS-CoV 3CL protease, which is crucial for viral replication. The structure-activity relationship indicated that specific modifications could enhance inhibitory potency .
  • Anti-inflammatory Effects :
    • Compounds structurally related to (S)-tert-butyl carbamate showed promising anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to over 54% compared to standard treatments . The mechanism involved modulation of inflammatory cytokines and reduction of edema in animal models.

Q & A

Basic: What are the recommended methods for synthesizing this compound in laboratory settings?

Answer:
A robust synthesis protocol involves coupling reactions under inert atmospheres (e.g., nitrogen) using reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethylamine. Key steps include:

  • Activation of carboxyl groups with PyBOP.
  • Sequential addition of tert-butyl-protected amine intermediates.
  • Purification via column chromatography and recrystallization.
  • Structural validation through ¹H/¹³C NMR and elemental analysis (>95% purity) .

Basic: What analytical techniques are essential for confirming structural integrity?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify backbone connectivity and stereochemistry.
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbamate C=O stretching at ~1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Accurate mass determination for molecular formula validation.
  • Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity .

Basic: What safety protocols should be followed when handling this compound?

Answer:
Based on structurally related carbamates:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • First Aid: Immediate rinsing with water for eye/skin exposure; seek medical attention if ingested .

Advanced: How can researchers optimize synthesis yield in multi-step reactions?

Answer:
Optimization strategies include:

  • Stoichiometric Adjustments: Excess PyBOP (1.2–1.5 equivalents) to drive coupling efficiency.
  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., amine deprotection).
  • Purification: Gradient elution in column chromatography to isolate intermediates .

Advanced: How to address discrepancies in spectroscopic data during structural validation?

Answer:

  • Solvent Effects: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference.
  • Variable Temperature NMR: Resolve dynamic rotational isomers or tautomers.
  • 2D NMR (COSY, HSQC): Assign overlapping signals and confirm spatial correlations .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature: Store at 2–8°C in sealed, desiccated containers.
  • Light Sensitivity: Protect from UV exposure using amber glassware.
  • Moisture Control: Add molecular sieves to prevent hydrolysis of the carbamate group .

Advanced: How to resolve solubility challenges in experimental workflows?

Answer:

  • Co-Solvent Systems: Use DMSO:water mixtures for aqueous assays.
  • pH Adjustment: Protonate/deprotonate functional groups (e.g., amine groups at pH < 3).
  • Surfactants: Add Tween-20 for colloidal dispersion in biological assays .

Advanced: How to analyze reaction byproducts or impurities?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify impurities using C18 columns and UV detection.
  • LC-MS: Identify low-abundance byproducts via mass fragmentation patterns.
  • Elemental Analysis: Confirm purity deviations (<0.4% error margin) .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Flash Chromatography: Separate polar impurities with silica gel and ethyl acetate/hexane gradients.
  • Recrystallization: Use ethanol/water mixtures for high-purity crystalline products.
  • Centrifugation: Remove insoluble aggregates after solvent precipitation .

Advanced: How to evaluate stability under varying pH and temperature?

Answer:

  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • pH Stability: Monitor degradation via HPLC at pH 2–10.
  • Kinetic Analysis: Calculate degradation rates using Arrhenius plots for shelf-life prediction .

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